Methyl 4-Isopropoxybenzoate

CAS No.: 35826-59-6

Cat. No.: VC2007572

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35826-59-6 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | methyl 4-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C11H14O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h4-8H,1-3H3 |

| Standard InChI Key | ROEMZKPINYTSKV-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)OC |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)OC |

Introduction

Chemical Identity and Structure

Basic Identification

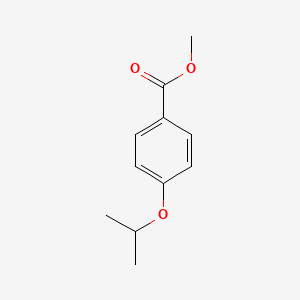

Methyl 4-Isopropoxybenzoate is a clear, colorless to almost colorless liquid with a molecular formula of C11H14O3 . The compound's structure consists of a benzoic acid methyl ester backbone with an isopropoxy group substituted at the para position relative to the ester group . This structural arrangement contributes to its specific chemical and physical properties that make it valuable for various applications.

Chemical Identification Parameters

The following table presents the key identification parameters for Methyl 4-Isopropoxybenzoate:

| Parameter | Value |

|---|---|

| IUPAC Name | methyl 4-propan-2-yloxybenzoate |

| CAS Number | 35826-59-6 |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.227 g/mol |

| Exact Mass | 194.09400 |

| EINECS Number | 252-740-0 |

Physical and Chemical Properties

Physical Properties

The physical characteristics of Methyl 4-Isopropoxybenzoate provide important information for handling, storage, and application:

| Property | Value |

|---|---|

| Physical State | Clear liquid |

| Color | Colorless to Almost colorless |

| Density | 1.051 g/cm³ |

| Boiling Point | 276.9°C at 760 mmHg |

| Flash Point | 111°C |

| Refractive Index | 1.5210-1.5250 |

| Index of Refraction | 1.495 |

Chemical Properties

The chemical behavior of Methyl 4-Isopropoxybenzoate is influenced by its functional groups, including the ester group and the ether linkage in the isopropoxy substituent. These features contribute to its reactivity profile and potential applications in synthetic organic chemistry.

Partition and Distribution Coefficients

These parameters indicate moderate lipophilicity and a relatively small polar surface area, which may influence the compound's biological behavior if used in pharmaceutical applications. The LogP value suggests potential for moderate membrane permeability, an important consideration for drug development applications.

Nomenclature and Synonyms

Methyl 4-Isopropoxybenzoate is known by various synonyms across scientific literature and commercial sources. The comprehensive list of synonyms is presented below:

This variety of nomenclature reflects the compound's presence across different chemical databases and literature sources, indicating its relevance in diverse research contexts.

Hazard Classes and Categories

| Hazard Class | Category | Percentage |

|---|---|---|

| Flammable Liquids | 4 | 100% |

| Acute Toxicity (Oral) | 4 | 100% |

| Skin Irritation | 2 | 100% |

| Eye Irritation | 2A | 100% |

| Specific Target Organ Toxicity, Single Exposure | 3 | 100% |

| Quantity | Price Range (Example) |

|---|---|

| 100mg | €29.00 |

| 250mg | €30.00 |

| 1g | €46.00 |

| 5g | €107.00 |

| 10g | €144.00 |

| 25g | €209.00 |

| 100g | €530.00 |

Note: Prices are provided as examples only and may vary by supplier, purity, and region. The availability in various quantities suggests uses ranging from analytical standards to synthetic applications.

| Category |

|---|

| Carbonyls |

| Cyclic Compounds |

| Esters C11 |

| Ethers |

| Ethers C10-C13 |

| Organic Building Blocks |

| Oxygen (O) Containing Building Blocks |

| Pharmaceutical Standards |

Structure-Activity Relationships

The structural features of Methyl 4-Isopropoxybenzoate are significant for its potential biological and chemical activities:

-

The para-isopropoxy substitution on the benzene ring may confer specific interactions with biological targets, including potential receptor binding properties.

-

The methyl ester group provides a reactive site for hydrolysis or transesterification reactions, making the compound valuable in synthetic pathways.

-

The combination of moderate lipophilicity (LogP of 2.26040) and the presence of hydrogen bond acceptor groups suggests potential for biological membrane permeation while maintaining water solubility.

This balance of properties makes Methyl 4-Isopropoxybenzoate potentially useful in medicinal chemistry and drug development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume